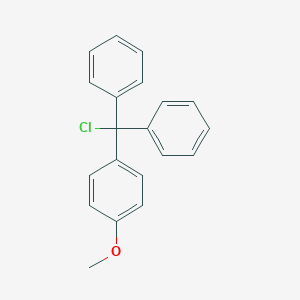

4-Methoxytrityl chloride

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHMJWDFPBPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162787 | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14470-28-1 | |

| Record name | 4-Methoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14470-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chlorodiphenylmethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Trityl Protecting Groups

The advent of the triphenylmethyl (trityl) group as a protective shield for primary alcohols marked a significant milestone in organic synthesis. wiley.com Its bulky nature provided excellent steric hindrance, effectively masking the hydroxyl group from unwanted reactions. However, the initial trityl group required relatively harsh acidic conditions for its removal, which could be detrimental to sensitive molecules. umich.edu

This limitation spurred the evolution of trityl-based protecting groups, with a key breakthrough coming from the laboratory of H.G. Khorana. umich.edu His group discovered that the introduction of electron-donating methoxy (B1213986) substituents onto the phenyl rings of the trityl group greatly facilitated its cleavage under acidic conditions. umich.edu This led to the development of the monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT) groups. umich.edunih.gov Each additional methoxy group increased the rate of acid-catalyzed hydrolysis approximately tenfold, allowing for a tunable level of acid lability. umich.edu This evolution from the parent trityl group to its methoxy-substituted analogues provided chemists with a more versatile toolkit for designing complex synthetic routes. nih.govacs.org

Significance of 4 Methoxytrityl Chloride in Modern Synthetic Chemistry

4-Methoxytrityl chloride, as the precursor to the MMT protecting group, holds a special place in contemporary organic synthesis. The MMT group strikes a crucial balance, being more acid-labile than the unsubstituted trityl group, yet more stable than the dimethoxytrityl (DMT) group. nih.govcblpatras.gr This intermediate reactivity is highly advantageous in multi-step syntheses where orthogonal protection strategies are required, allowing for the selective deprotection of one group in the presence of others. bachem.combiotage.com

The primary significance of MMT-Cl lies in its ability to selectively protect primary hydroxyl groups. fishersci.cacymitquimica.com This is particularly vital in the synthesis of nucleosides and oligonucleotides, the building blocks of DNA and RNA. chemimpex.comnordmann.globalontosight.ai By protecting the 5'-hydroxyl group of a nucleoside, chemists can carry out reactions on other parts of the molecule without fear of unwanted side reactions at this position. ontosight.aiontosight.ai The introduction of the MMT group is typically achieved by reacting the nucleoside with MMT-Cl in the presence of a base. ontosight.ai

Furthermore, the MMT group's acid sensitivity allows for its removal under mild conditions, such as with dilute trifluoroacetic acid (TFA), which preserves the integrity of the often-delicate nucleic acid backbone. cblpatras.grontosight.aipeptide.com This selective deprotection is a cornerstone of solid-phase oligonucleotide synthesis, a technique that has revolutionized genetic research and the development of nucleic acid-based therapeutics. fujifilm.comwikipedia.org

Scope and Applications of 4 Methoxytrityl Chloride: an Overview

Reaction Mechanisms for Introduction of the 4-Methoxytrityl Group

The introduction of the 4-methoxytrityl group onto nucleophilic functional groups such as hydroxyls, amines, and thiols proceeds via a nucleophilic substitution reaction with this compound (MMT-Cl). The generally accepted mechanism is SN1, which involves the formation of a stabilized 4-methoxytrityl carbocation as the key intermediate. total-synthesis.com This is in contrast to an SN2-like direct attack, which is disfavored at the sterically hindered quaternary carbon. total-synthesis.com

The reaction is initiated by the dissociation of this compound, often facilitated by the solvent and any Lewis acidic character in the reaction medium, to form the 4-methoxytrityl cation and a chloride ion. This carbocation is significantly stabilized by resonance, with the p-methoxy group donating electron density to the electron-deficient benzylic carbon. The highly reactive cation is then rapidly attacked by the nucleophile (hydroxyl, amine, or thiol group) to form the protected product. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

This compound is widely used for the protection of hydroxyl groups, particularly primary alcohols in carbohydrates and nucleosides. cymitquimica.comchemicalbook.comlibretexts.org The significant steric bulk of the MMT group allows for the regioselective protection of primary hydroxyls over more sterically hindered secondary and tertiary ones. total-synthesis.comtcichemicals.com

The reaction is typically carried out by treating the alcohol with this compound in an anhydrous solvent, such as pyridine (B92270), which also serves as the base to neutralize the HCl byproduct. total-synthesis.comchemicalbook.com The reactivity of trityl chlorides, including MMT-Cl, increases with the number of p-methoxy substituents, allowing for tailored protection strategies. umich.edu For instance, in nucleoside chemistry, MMT-Cl is preferred over unsubstituted trityl chloride for protecting the 5'-hydroxyl group, as its subsequent removal under milder acidic conditions helps prevent depurination. chemicalbook.com

Table 1: Reaction Conditions for Hydroxyl Group Protection

| Nucleophile | Reagent | Solvent/Base | Key Feature |

|---|---|---|---|

| Primary Alcohol | This compound | Pyridine | High regioselectivity for primary vs. secondary -OH. total-synthesis.comtcichemicals.com |

| 5'-OH of Nucleosides | This compound | Pyridine | Milder deprotection avoids side reactions like depurination. chemicalbook.comnih.gov |

Amines, being potent nucleophiles, readily react with this compound to form N-MMT protected compounds. tubitak.gov.tr The protection of amines follows the same SN1 mechanism, where the amine attacks the pre-formed 4-methoxytrityl cation. total-synthesis.com This protection is common in peptide synthesis and for the temporary shielding of amino groups in complex molecules. tubitak.gov.tr

Studies on ambident nucleophiles, such as aminophenols, have shown that nitrogen is generally more reactive towards trityl chlorides than oxygen, leading to selective N-tritylation. tubitak.gov.tr The reaction is typically conducted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or in pyridine. tubitak.gov.tr The resulting N-tritylated amines are stable but can be cleaved under specific acidic conditions. tubitak.gov.trresearchgate.net

The thiol group of cysteine and other mercaptans is frequently protected with the MMT group, particularly in solid-phase peptide synthesis (SPPS). researchgate.net The MMT group is favored for its stability under the basic conditions used for Fmoc group removal, while being easily cleaved under very mild acidic conditions (e.g., 1% TFA), ensuring orthogonality. rsc.org

The reaction involves treating the thiol-containing compound with MMT-Cl in a solvent like DMF or DCM, with a base such as N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl. researchgate.net This prevents unwanted side reactions of the highly reactive thiol group, such as oxidation to disulfides. rsc.org The high reactivity of sulfur compared to oxygen allows for selective S-protection in molecules containing both hydroxyl and thiol groups. tubitak.gov.tr

Bases are essential in tritylation reactions to neutralize the hydrochloric acid formed, driving the equilibrium towards the protected product.

Pyridine : Often used as both a solvent and a base, it effectively captures the HCl byproduct. total-synthesis.comchemicalbook.com

Triethylamine (B128534) (TEA) and Diisopropylethylamine (DIPEA) : These are non-nucleophilic tertiary amines used as acid scavengers, particularly when pyridine is not the solvent of choice.

Acid-Catalyzed Deprotection Mechanisms of 4-Methoxytrityl Ethers, Thioethers, and Amines

The removal of the MMT group is characteristically achieved under acidic conditions. libretexts.orgtcichemicals.com The mechanism involves the protonation of the heteroatom (O, S, or N) of the protected group, followed by heterolytic cleavage of the carbon-heteroatom bond to release the deprotected functional group and the 4-methoxytrityl cation. total-synthesis.comresearchgate.net

The deprotection process is initiated by a Brønsted or Lewis acid. total-synthesis.com In the case of a Brønsted acid (like trifluoroacetic acid, TFA), the ether oxygen, amine nitrogen, or thioether sulfur is protonated. total-synthesis.comresearchgate.net This protonation makes the protected functional group a better leaving group. The subsequent cleavage of the C-O, C-N, or C-S bond is the rate-determining step, resulting in the formation of the highly stabilized 4-methoxytrityl carbocation. total-synthesis.comresearchgate.net

The stability of this cation is the cornerstone of MMT chemistry. It is stabilized by two primary factors:

Resonance Delocalization : The positive charge is extensively delocalized across all three phenyl rings.

Electron-Donating Group : The para-methoxy group is a powerful electron-donating group that provides significant resonance stabilization to the carbocation. total-synthesis.com This effect makes the 4-methoxytrityl cation more stable than the unsubstituted trityl cation, and consequently, the MMT protecting group is more labile (i.e., removable under milder acidic conditions). total-synthesis.comchemicalbook.com

The enhanced stability of the 4-methoxytrityl cation compared to other carbocations is evident in kinetic studies. For example, the 4-methoxytrityl cation is two orders of magnitude less reactive towards water than the formally antiaromatic 9-phenyl-9-fluorenyl cation, highlighting its relative stability. cdnsciencepub.com This stability facilitates its removal with very dilute acids (e.g., 1-3% TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to capture the reactive cation and prevent side reactions. rsc.org

Table 2: Relative Acid Lability of Trityl Protecting Groups

| Protecting Group | Substituent Effect | Relative Rate of Acidolysis | Required Deprotection Conditions |

|---|---|---|---|

| Trityl (Tr) | None (baseline) | 1 | Stronger acids (e.g., HBr/AcOH). tubitak.gov.tr |

| 4-Methoxytrityl (MMT) | One p-OCH₃ group | ~10-30x faster than Tr | Mild acids (e.g., 1-3% TFA). total-synthesis.comrsc.org |

Kinetic Studies of 4-Methoxytrityl Group Removal

The removal of the 4-methoxytrityl (MMT) protecting group is a critical step in various synthetic procedures, most notably in solid-phase peptide and oligonucleotide synthesis. Kinetic studies have been instrumental in elucidating the mechanism and optimizing the conditions for this deprotection reaction. The acid-catalyzed removal of the MMT group is generally understood to proceed via a mechanism that is highly sensitive to the reaction conditions, including the solvent and the nature of the acidic catalyst.

Research into the acid-catalyzed detritylation of related trityl groups, such as the 4,4'-dimethoxytrityl (DMT) group, provides significant insights applicable to the MMT group. Studies on the deprotection of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine nucleoside catalyzed by dichloroacetic acid in solvents like toluene, dichloromethane (B109758), and acetonitrile (B52724) have shown that the reaction kinetics are not substantially influenced by solvent polarity. rsc.orghud.ac.ukresearchgate.net These studies report highly negative entropies of activation, around -105 J K⁻¹ mol⁻¹, with little variation across different solvents. hud.ac.ukresearchgate.net This observation has led to the proposal of a concerted general acid-catalyzed mechanism, as opposed to a stepwise A1 process. rsc.orghud.ac.ukresearchgate.net In this concerted mechanism, the proton transfer from the acid and the C-O bond cleavage occur simultaneously.

The rate of hydrolysis of methoxy-substituted trityl ethers is significantly influenced by the number of methoxy (B1213986) groups. In 80% acetic acid, each additional methoxy group increases the rate of hydrolysis by approximately tenfold. umich.edu This trend highlights the electronic effect of the methoxy group in stabilizing the resulting carbocation intermediate. Kinetic monitoring of MMT group removal can be performed in real-time using UV spectroscopy by tracking the appearance of the released MMT cation.

Table 1: Kinetic Parameters for the Deprotection of a Dimethoxytrityl-Protected Nucleoside

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|---|

| Toluene | Data not available | ~ -105 | hud.ac.ukresearchgate.net |

| Dichloromethane | Data not available | ~ -105 | hud.ac.ukresearchgate.net |

| Acetonitrile | Data not available | ~ -105 | hud.ac.ukresearchgate.net |

Influence of Acid Strength and Scavengers on Deprotection Efficiency and Side Reactions

The efficiency of 4-methoxytrityl (MMT) group removal and the minimization of side reactions are critically dependent on the strength of the acid used for deprotection and the presence of cation scavengers. The MMT group is known for its acid lability, allowing for its removal under mild acidic conditions, which is advantageous for sensitive substrates.

Typically, the MMT group can be cleaved using a low concentration of trifluoroacetic acid (TFA), often in the range of 1-3%, in a solvent like dichloromethane (DCM). researchgate.net However, even at these low concentrations, the acid can cause undesired side reactions, such as the cleavage of other acid-labile protecting groups or degradation of the peptide backbone if exposure is prolonged. researchgate.net Therefore, careful optimization of the reaction time is crucial, often limiting the TFA treatment to short periods, for instance, 10-15 minutes, with monitoring by HPLC.

During the acidic cleavage of the MMT group, a stable 4-methoxytrityl cation is generated. This electrophilic species can react with nucleophilic residues in the substrate, such as methionine or cysteine in peptides, leading to unwanted alkylation. To prevent these side reactions, scavengers are added to the deprotection cocktail. Trialkylsilanes, such as triisopropylsilane (TIS) or triethylsilane (TES), are commonly used scavengers. researchgate.net These scavengers efficiently quench the trityl cations as they are formed, thus preventing their reaction with the substrate. The addition of TIS has been shown to accelerate the cleavage of trityl groups from hydroxyl, carboxyl, and thiol functions. google.com

The choice of acid and its concentration is a key parameter. While stronger acids can accelerate the deprotection, they can also increase the rate of side reactions. google.com For instance, while the S-Mmt group can be quantitatively removed with 0.5-1.0% TFA, the more robust S-Trt group requires much harsher conditions. researchgate.net This highlights the tunability of deprotection conditions based on the specific trityl derivative used. In some cases, a combination of acids or the use of additives can modulate the deprotection process. For example, the addition of small amounts of water to the reaction medium can reduce the detritylation rate by affecting the solution's acidity. hud.ac.ukresearchgate.net

Table 2: Common Reagents for 4-Methoxytrityl Deprotection

| Reagent | Typical Concentration | Function | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 1-3% in DCM | Acid catalyst for cleavage | researchgate.net |

| Triisopropylsilane (TIS) | 1-5% | Cation scavenger | google.com |

| Triethylsilane (TES) | Data not available | Cation scavenger | researchgate.net |

Comparative Analysis of Acid Lability: 4-Methoxytrityl vs. Trityl and Dimethoxytrityl Groups

The acid lability of trityl-based protecting groups is a key determinant of their utility in chemical synthesis. The stability of the trityl cation formed upon cleavage is directly related to the rate of deprotection, and this stability is significantly influenced by the presence of electron-donating substituents on the phenyl rings. A well-established hierarchy of acid lability exists among the trityl (Tr), 4-methoxytrityl (MMT), and 4,4'-dimethoxytrityl (DMT) groups.

The parent trityl group is the most stable and requires the strongest acidic conditions for its removal. tubitak.gov.tr The introduction of a single methoxy group at the 4-position to form the MMT group significantly increases its acid lability. researchgate.net This is due to the electron-donating resonance effect of the methoxy group, which stabilizes the carbocation intermediate formed during cleavage. Consequently, the S-Mmt group can be selectively cleaved in the presence of an S-Trt group using dilute TFA (0.5-1.0%). researchgate.net

The 4,4'-dimethoxytrityl (DMT) group, with two methoxy substituents, is even more acid-labile than the MMT group. umich.edunih.gov In fact, studies have shown that each additional p-methoxy substituent increases the rate of hydrolysis in 80% acetic acid by a factor of approximately ten. umich.edu This trend continues with the trimethoxytrityl (TMT) group being more acid-responsive than DMT. nih.gov

This differential acid lability allows for the orthogonal protection of different functional groups within the same molecule. For example, the MMT group can be removed under conditions where the Trt group remains intact. researchgate.net This principle is widely exploited in the synthesis of complex molecules where sequential deprotection is required. The choice between Tr, MMT, and DMT for protecting a specific functional group is therefore a strategic decision based on the desired level of acid stability and the presence of other acid-sensitive functionalities in the molecule.

Table 3: Relative Acid Lability of Trityl Protecting Groups

| Protecting Group | Relative Acid Lability | Typical Deprotection Conditions | Reference |

|---|---|---|---|

| Trityl (Tr) | Least Labile | Strong acid (e.g., concentrated TFA) | tubitak.gov.tr |

| 4-Methoxytrityl (MMT) | Intermediate | Mild acid (e.g., 1-3% TFA in DCM) | researchgate.net |

| 4,4'-Dimethoxytrityl (DMT) | More Labile | Very mild acid (e.g., weak acid) | nih.govlibretexts.org |

Carbohydrate Chemistry and Glycoscience

In the complex field of carbohydrate chemistry, the selective protection and deprotection of multiple hydroxyl groups of similar reactivity is a central challenge. This compound provides a crucial tool for this purpose, enabling the regioselective protection of primary alcohols.

Regioselective Protection of Hydroxyl Groups in Monosaccharides and Polysaccharides

Due to its significant steric bulk, the 4-methoxytrityl group reacts preferentially with the least sterically hindered hydroxyl group in a polyol system. In the context of monosaccharides and their derivatives, this typically means the primary hydroxyl group (e.g., the 6-OH group of a hexopyranose) is selectively protected over the more hindered secondary hydroxyl groups. tcichemicals.com This regioselectivity allows for the temporary blocking of the primary alcohol, freeing up the other hydroxyl groups for further chemical transformations, such as acylation, alkylation, or glycosylation.

The Mmt ether formed is stable to basic and reductive conditions but can be easily cleaved under the mild acidic conditions characteristic of the Mmt group. tcichemicals.com This allows for the subsequent selective deprotection of the primary hydroxyl group to unmask it for further reactions. The enhanced acid lability of the Mmt group compared to the standard trityl (Trt) group offers a finer level of control in multi-step synthetic sequences involving multiple acid-sensitive groups.

Applications in Glycosylation Reactions

The regioselective protection of hydroxyl groups by the Mmt group is instrumental in the synthesis of complex oligosaccharides. By protecting the primary hydroxyl group of a glycosyl acceptor with an Mmt ether, glycosylation can be directed to one of the secondary hydroxyl groups.

Following the glycosylation reaction, the Mmt group can be selectively removed to reveal the primary hydroxyl group. This newly freed hydroxyl can then act as a nucleophile in a subsequent glycosylation step, allowing for the stepwise elongation of the carbohydrate chain. The use of the Mmt group as a temporary protecting group is therefore a key strategy in the convergent synthesis of oligosaccharides, enabling the construction of specific glycosidic linkages with high fidelity.

Synthesis of Natural Products and Pharmaceutical Intermediates

The utility of this compound as a selective protecting group is a cornerstone of many multi-step total syntheses of natural products and their analogues. chemimpex.com Its steric hindrance allows for the preferential protection of primary alcohols over secondary ones, a feature that is frequently exploited in carbohydrate chemistry and other contexts where polyhydroxylated compounds are manipulated.

A clear example is found in the synthesis of oligomeric P-modified glycosyl phosphate (B84403) derivatives. nih.govacs.org In the preparation of a key mannose-based monomer, the primary 6-hydroxy group of D-mannose was selectively protected with an Mmt group using Mmt-Cl in pyridine. nih.govacs.org This step was critical to allow for subsequent benzoylation of the remaining secondary hydroxyl groups. The Mmt group was later removed under mild acidic conditions to proceed with the synthesis. nih.gov

The selective nature of the Mmt group is highlighted in the following table, which compares its reactivity towards different types of functional groups.

| Functional Group | Reactivity with Mmt-Cl | Conditions |

| Primary Alcohol | High | Pyridine, room temperature nih.govacs.org |

| Secondary Alcohol | Low | Steric hindrance prevents reaction under standard conditions |

| Thiol | High | Base (e.g., DIPEA), room temperature |

| Amine | High | Base (e.g., DIPEA), room temperature |

The Mmt group's lability under mild acidic conditions (e.g., 1-3% trifluoroacetic acid in dichloromethane) provides orthogonality with other protecting groups like tert-butyldimethylsilyl (TBDPS) or benzoyl groups, which require different conditions for removal. nih.govnih.gov This orthogonality is a key principle in modern synthetic strategy, enabling the sequential deprotection and functionalization of different parts of a complex molecule.

The synthesis of novel pharmaceutical agents often involves intricate molecular architectures that require precise control over reactive functional groups. this compound plays a significant role in this field by enabling the selective protection of key intermediates, thereby facilitating the construction of complex drug candidates.

For example, in the development of ligands that bind to the Prostate-Specific Membrane Antigen (PSMA), a target for cancer therapeutics, Mmt protection is utilized. google.com In the solid-phase synthesis of PSMA binding ligand-linker conjugates, the pendant Mmt group on a resin intermediate can be removed with 1-hydroxybenzotriazole (B26582) (HOBt) in a mixture of dichloromethane and trifluoroethanol to allow for subsequent synthetic steps. google.com

Another area where Mmt-Cl finds application is in the synthesis of complex biomolecular assemblies for drug delivery and diagnostics. The creation of biotinylated multipodal glycoclusters on a solid support is one such example. utupub.fi These structures are designed to mimic the multivalent interactions of carbohydrates with proteins and can be conjugated to drugs or imaging agents. The selective protection strategies involving groups like Mmt are essential for the stepwise assembly of these complex molecules.

The key features of the Mmt group that make it suitable for the synthesis of biologically active compounds are summarized below:

| Feature | Advantage in Drug Development |

| Selectivity for primary hydroxyls/thiols | Allows for precise modification of polyfunctional molecules. |

| Mild acid lability | Enables deprotection without damaging sensitive functional groups in the drug candidate. |

| Orthogonality to other protecting groups | Facilitates complex, multi-step synthetic routes. |

| Steric bulk | Can influence the conformation of a molecule, which may be beneficial for biological activity. |

The formation of specific disulfide bridges is a critical step in the synthesis of many biologically active peptides and proteins, as these bonds are often essential for their correct three-dimensional structure and function. The 4-methoxytrityl (Mmt) group is a key tool for the regioselective formation of disulfide bonds due to its utility as an orthogonal thiol protecting group for cysteine residues. rsc.org

A prominent example is the synthesis of α-conotoxins, which are neurotoxic peptides from cone snails containing multiple disulfide bonds. In the regioselective synthesis of α-conotoxin MII, which has two disulfide bridges, an orthogonal protection strategy is employed using Mmt for one pair of cysteine residues and another protecting group, such as acetamidomethyl (Acm), for the other pair. researchgate.net The Mmt group is more acid-labile and can be selectively removed under mild acidic conditions (e.g., 1% TFA in DCM) while the Acm group remains intact. peptide.com This allows for the formation of the first disulfide bond between the deprotected cysteines. Subsequently, the Acm groups are removed under different conditions (e.g., iodine) to form the second disulfide bond. researchgate.netacs.orgacs.org

The mechanism for this regioselective disulfide bond formation is outlined below:

Peptide Synthesis: The peptide is assembled on a solid support with cysteine residues protected by orthogonal groups (e.g., Cys(Mmt) and Cys(Acm)).

Selective Mmt Deprotection: The resin-bound peptide is treated with a dilute solution of trifluoroacetic acid (TFA) to cleave the Mmt groups, exposing the thiol functionalities of the first cysteine pair. peptide.com

First Disulfide Bond Formation: The free thiols are then oxidized, typically using reagents like N-chlorosuccinimide (NCS) or iodine, to form the first disulfide bridge. acs.orgacs.org The other protecting groups (e.g., Acm) are stable under these conditions.

Second Protecting Group Removal and Cyclization: The second set of protecting groups (e.g., Acm) is removed using a different set of reagents (e.g., a stronger solution of iodine or other specific reagents), and the newly freed thiols are oxidized to form the second disulfide bond.

This strategy provides precise control over the connectivity of the disulfide bridges, which is crucial for obtaining the biologically active isomer of the peptide.

| Peptide | Number of Disulfide Bridges | Cysteine Protecting Groups Used |

| α-Conotoxin SI | 2 | Mmt, S-Tmp acs.orgacs.org |

| α-Conotoxin MII | 2 | Mmt, Acm researchgate.net |

Advanced Methodologies and Innovations Involving 4 Methoxytrityl Chloride

Solid-Phase Resins Functionalized with 4-Methoxytrityl Linkers

The immobilization of molecules onto a solid support has revolutionized chemical synthesis, streamlining purification processes and enabling high-throughput methodologies. 4-Methoxytrityl linkers, attached to various resins, play a pivotal role in this arena, offering a versatile platform for the synthesis of diverse chemical entities.

The most prevalent solid support for 4-methoxytrityl linkers is polystyrene resin cross-linked with divinylbenzene (B73037) (PS-DVB). This material is favored for its excellent mechanical and chemical stability, as well as its compatibility with a wide range of organic solvents. The degree of cross-linking, typically 1-2% with divinylbenzene, influences the swelling properties of the resin, which is crucial for reagent accessibility to the reactive sites within the polymer matrix.

Functional loading refers to the concentration of reactive sites, in this case, the 4-methoxytrityl groups, on the resin. This is a critical parameter that dictates the capacity of the resin to bind the substrate. The loading is typically expressed in millimoles per gram (mmol/g) of resin. Commercially available 4-methoxytrityl chloride resins on polystyrene supports often have a loading capacity in the range of 0.5 to 1.5 mmol/g. The choice of loading is dependent on the specific application; lower loading is often preferred for the synthesis of long or sterically hindered molecules to minimize intermolecular side reactions, while higher loading is suitable for the synthesis of smaller molecules.

Interactive Data Table: Common Polystyrene-DVB Resins for 4-Methoxytrityl Linkers

| Resin Type | Cross-linking Agent | Typical Functional Loading (mmol/g) | Key Characteristics |

|---|---|---|---|

| Polystyrene | 1% Divinylbenzene | 0.8 - 1.2 | Good swelling in nonpolar solvents, widely used. |

| Polystyrene | 2% Divinylbenzene | 1.0 - 1.5 | Increased rigidity, less swelling than 1% DVB. |

| TentaGel | Polyethylene glycol grafted polystyrene | 0.2 - 0.5 | Swells well in both polar and nonpolar solvents. |

The 4-methoxytrityl group is typically introduced onto the solid support by reacting this compound with a functionalized resin. For instance, a hydroxymethyl-functionalized polystyrene resin can be treated with this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form the 4-methoxytrityl ether linkage.

Once the resin is functionalized with the 4-methoxytrityl linker, the substrate, typically a molecule containing a primary alcohol or amine, is attached. This is achieved by reacting the this compound-functionalized resin with the substrate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl or amino group of the substrate displaces the chloride ion from the trityl group, forming a stable ether or amine linkage, respectively. The use of a base is often necessary to facilitate the reaction.

A key advantage of the 4-methoxytrityl linker is the mild acidic conditions required for cleavage, which allows for the release of the synthesized compound from the solid support while keeping other acid-labile protecting groups intact. The cleavage is typically achieved by treating the resin with a dilute solution of a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758) (DCM).

The concentration of TFA can be fine-tuned to achieve selective deprotection. For instance, a 1-5% solution of TFA in DCM is often sufficient to cleave the 4-methoxytrityl ether or amine linkage within a short period, ranging from a few minutes to an hour, at room temperature. nih.gov The progress of the cleavage can often be visually monitored by the appearance of the intense yellow-orange color of the 4-methoxytrityl cation released into the solution. nih.gov Scavengers, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), are often added to the cleavage cocktail to trap the reactive trityl cation and prevent side reactions with sensitive functional groups on the released molecule.

Interactive Data Table: Cleavage Conditions for 4-Methoxytrityl Linkers

| Reagent | Concentration | Solvent | Time | Temperature | Notes |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 1-5% | Dichloromethane (DCM) | 5-60 min | Room Temperature | Most common condition. |

| Acetic Acid | 80% | Dichloromethane (DCM) | 1-2 hours | Room Temperature | Milder alternative to TFA. |

| Dichloroacetic Acid | 1-3% | Dichloromethane (DCM) | 10-30 min | Room Temperature | Used for highly sensitive substrates. |

The use of 4-methoxytrityl functionalized resins offers significant advantages in the field of combinatorial chemistry, which aims to rapidly synthesize large and diverse libraries of compounds for high-throughput screening. The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, is greatly facilitated by solid-phase synthesis using linkers like the 4-methoxytrityl group.

The key benefits include:

Simplified Purification: By anchoring the growing molecule to the solid support, excess reagents and by-products can be easily removed by simple filtration and washing, eliminating the need for tedious chromatographic purification after each step.

Driving Reactions to Completion: Large excesses of reagents can be used to drive reactions to completion, as the unreacted reagents are easily washed away.

Automation: The repetitive nature of solid-phase synthesis makes it amenable to automation, allowing for the rapid generation of large compound libraries.

Orthogonality: The mild cleavage conditions of the 4-methoxytrityl linker allow for an orthogonal protection strategy. This means that other protecting groups on the molecule that are stable to mild acid but labile to other conditions (e.g., base or hydrogenation) can be used, enabling the synthesis of complex molecules with multiple functional groups.

These advantages have made 4-methoxytrityl linkers instrumental in the discovery of new drug candidates and functional materials by enabling the efficient synthesis and screening of vast numbers of compounds.

Computational and Spectroscopic Studies

The characterization of intermediates and final products is a critical aspect of any synthetic endeavor. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the structure of 4-methoxytrityl protected compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of 4-methoxytrityl protected compounds.

In the ¹H NMR spectrum , the protons of the 4-methoxytrityl group give rise to characteristic signals. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the region of 7.00–7.50 ppm. The protons of the methoxy (B1213986) group (-OCH₃) appear as a sharp singlet at approximately 3.70–3.80 ppm. The protons on the carbon adjacent to the oxygen or nitrogen atom to which the Mmt group is attached are deshielded and typically resonate in the range of 2.50–4.50 ppm, depending on the nature of the protected molecule.

In the ¹³C NMR spectrum , the carbons of the 4-methoxytrityl group also exhibit distinct signals. The quaternary carbon to which the three phenyl rings are attached is typically found around 85–90 ppm. The aromatic carbons of the phenyl rings resonate in the region of 125–145 ppm. The carbon of the methoxy group appears at approximately 55 ppm.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for the 4-Methoxytrityl (Mmt) Group

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.00 - 7.50 (m) | 125 - 145 |

| Methoxy Protons (-OCH₃) | 3.70 - 3.80 (s) | 55 |

| Quaternary Carbon (C-(Ar)₃) | - | 85 - 90 |

s = singlet, m = multiplet

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the presence of the 4-methoxytrityl group through its characteristic absorption bands. The key vibrational modes include:

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the aryl ether is typically observed in the region of 1250–1200 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to several bands in the region of 1610–1580 cm⁻¹ and 1500–1400 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are observed as a series of weak to medium bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). The C-H stretching of the methoxy group is found in the 2950–2850 cm⁻¹ region.

The presence of these characteristic bands in the IR spectrum, in conjunction with the data from NMR spectroscopy, provides conclusive evidence for the successful incorporation of the 4-methoxytrityl protecting group.

Computational Modeling of Protection/Deprotection Pathways

Computational modeling serves as a powerful tool in modern chemistry to elucidate reaction mechanisms, predict kinetics, and understand the stability of intermediates at an atomic level. For acid-labile protecting groups like 4-methoxytrityl (Mmt), computational studies, particularly those employing Density Functional Theory (DFT), could provide significant insights into the protection and deprotection pathways. However, a review of the current scientific literature indicates a notable lack of studies specifically focused on the computational modeling of the protection and deprotection pathways of this compound itself.

While kinetic studies on the detritylation process in applications such as oligonucleotide synthesis are available, these are typically experimental in nature. nih.govoup.comnih.gov For instance, research has focused on measuring the rates of detritylation and depurination under various acidic conditions to optimize synthesis protocols. nih.govoup.comnih.gov These experimental approaches aim to balance the efficiency of deprotection with the minimization of side reactions, a critical aspect of synthesizing long-chain oligonucleotides. nih.govoup.comnih.gov

DFT calculations have been applied to understand the stability of related carbocations and to investigate the mechanisms of other organic reactions. researchgate.net Such computational methods are instrumental in evaluating the electronic properties and reactivity of molecules. researchgate.net The application of these computational tools to the 4-methoxytrityl group could, in principle, illuminate the structure of the transition states and the energetics of the reaction coordinates for both the addition of the protecting group to a substrate and its subsequent removal. This would involve modeling the formation and stability of the 4-methoxytrityl cation, which is the key intermediate in the deprotection step.

Despite the potential for valuable insights, specific computational investigations detailing the step-by-step mechanism, transition state geometries, and activation energies for the protection of functional groups with this compound and the subsequent deprotection are not prominently featured in the available research. Future computational work in this area could provide a more detailed and predictive understanding of the factors governing the efficiency and selectivity of this widely used protecting group.

Synthesis and Derivatization of 4 Methoxytrityl Chloride

Common Synthetic Routes to 4-Methoxytrityl Chloride

This compound (MMT-Cl) is a valuable reagent in organic synthesis, primarily used for the protection of hydroxyl and amino groups. Its synthesis is typically achieved through the chlorination of its corresponding alcohol, (4-methoxyphenyl)diphenylmethanol (B1213315). This transformation can be accomplished using various chlorinating agents.

A prevalent method involves the reaction of (4-methoxyphenyl)diphenylmethanol with a chlorinating agent such as acetyl chloride or thionyl chloride. The reaction with acetyl chloride is an efficient route that proceeds readily. Another common approach utilizes thionyl chloride (SOCl₂) for the conversion. These methods are favored for their effectiveness in replacing the hydroxyl group of the tertiary alcohol with a chloride atom, yielding the desired product. The selection of the chlorinating agent is a critical factor that influences the efficiency of the synthesis.

Below is a summary of a common synthetic pathway to this compound.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| (4-methoxyphenyl)diphenylmethanol | Acetyl chloride or Thionyl chloride (SOCl₂) | This compound | Chlorination / Nucleophilic Substitution |

Preparation of 4-Methoxytrityl-Protected Building Blocks

The primary application of this compound is as a protecting group for primary hydroxyl, amino, and thiol functional groups in the synthesis of complex organic molecules like oligonucleotides and peptides. glenresearch.comchemimpex.com The MMT group is favored because it can be introduced under relatively mild conditions and, more importantly, removed under mildly acidic conditions that often leave other protecting groups, such as the dimethoxytrityl (DMT) group, intact. cblpatras.gr

Protection of Hydroxyl Groups in Nucleosides: In oligonucleotide synthesis, the MMT group is commonly used to protect the 5'-hydroxyl group of nucleosides. nordmann.global The reaction involves treating the nucleoside with this compound in an anhydrous solvent, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrochloric acid byproduct. This selective protection allows for subsequent reactions to occur at other positions of the nucleoside. researchgate.net

Protection of Amino and Thiol Groups in Amino Acids: The MMT group is also extensively used in peptide synthesis. It can serve as a temporary protecting group for the α-amino groups of nucleo amino acids. nih.govnih.gov The protection is typically carried out by reacting the amino acid with MMT-Cl in a solvent like dimethylformamide (DMF) with triethylamine as the base. nih.gov

Furthermore, the MMT group is a versatile choice for protecting the thiol side chain of cysteine residues. cblpatras.gr This is achieved by reacting a cysteine derivative, such as cysteine hydrochloride hydrate, with MMT-Cl. cblpatras.gr The high acid lability of the S-Mmt bond allows for its selective removal, which is crucial for forming specific disulfide bridges in peptide synthesis. cblpatras.grbachem.comresearchgate.net For instance, the MMT group can be completely cleaved using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). cblpatras.gr

The table below summarizes the application of MMT-Cl in protecting various functional groups to create essential building blocks for synthesis.

| Building Block Type | Functional Group Protected | Typical Reaction Conditions | Reference Application |

|---|---|---|---|

| Nucleosides | 5'-Hydroxyl (-OH) | MMT-Cl, Pyridine or Triethylamine | Oligonucleotide Synthesis nordmann.global |

| Nucleo Amino Acids | α-Amino (-NH₂) | MMT-Cl, Triethylamine, DMF | Peptide Nucleic Acid (PNA) Synthesis nih.govnih.gov |

| Cysteine Derivatives | Side-chain Thiol (-SH) | MMT-Cl, Cysteine hydrochloride hydrate | Solid-Phase Peptide Synthesis cblpatras.gr |

Future Directions and Emerging Research of 4 Methoxytrityl Chloride

Development of Novel 4-Methoxytrityl Variants with Tunable Lability

A key area of research is the development of new trityl-based protecting groups with adjustable acid lability. The stability of the trityl cation intermediate, which is formed during deprotection, directly influences the ease of removal of the protecting group. This stability is, in turn, affected by the electronic and steric properties of substituents on the aromatic rings. nih.gov

By strategically modifying the substitution pattern on the phenyl rings of the 4-methoxytrityl group, researchers can fine-tune the acid sensitivity of the protecting group. The introduction of additional electron-donating groups, for instance, increases the stability of the trityl cation, leading to a more acid-labile protecting group. Conversely, electron-withdrawing groups would decrease the cation's stability, making the protecting group more robust.

Recent studies have explored the synthesis of novel trityl-type protecting groups with different aromatic systems, such as naphthalene, to modulate their reactivity and selectivity. acgpubs.org These investigations aim to create a portfolio of MMT variants that can be selectively removed under a range of specific acidic conditions, allowing for more complex and orthogonal synthetic strategies. researchgate.net

Table 1: Relative Deprotection Rates of Trityl-Based Protecting Groups

| Protecting Group | Substituents | Relative Rate of Hydrolysis (80% Acetic Acid) |

| Trityl (Tr) | None | 1 |

| 4-Methoxytrityl (MMT) | 4-OCH₃ | 10 |

| 4,4'-Dimethoxytrityl (DMT) | 4,4'-(OCH₃)₂ | 100 |

| 4,4',4''-Trimethoxytrityl (TMT) | 4,4',4''-(OCH₃)₃ | >1000 |

This table illustrates the significant impact of methoxy (B1213986) substitution on the acid lability of the trityl protecting group. The data is compiled from various sources for illustrative purposes.

A kinetic and computational investigation into the acid-catalyzed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers has provided deeper insights into the mechanism of deprotection. researchgate.net Such studies are crucial for the rational design of new MMT variants with predictable and highly specific cleavage characteristics. The ability to precisely control the lability of these protecting groups is essential for their application in the synthesis of sensitive and complex molecules. nih.gov

Green Chemistry Approaches to 4-Methoxytrityl Chemistry

The principles of green chemistry are increasingly being applied to all aspects of chemical synthesis, including the use of protecting groups. Research in this area for 4-methoxytrityl chemistry focuses on several key aspects:

Greener Synthesis of 4-Methoxytrityl Chloride: Traditional methods for the synthesis of trityl chlorides can involve hazardous reagents. Efforts are being made to develop more environmentally benign synthetic routes. nih.gov This includes the use of safer solvents and reagents, as well as developing catalytic processes to minimize waste.

Use of Greener Solvents: The use of ionic liquids as solvents for protection and deprotection reactions is a promising green alternative to conventional volatile organic solvents. acs.orgnih.govhelsinki.fifrontiersin.org Ionic liquids are non-volatile, have high thermal stability, and can often be recycled, reducing the environmental impact of the chemical process.

Recyclable Reagents: The development of polymer-supported this compound offers a sustainable approach to protecting group chemistry. By immobilizing the reagent on a solid support, it can be easily separated from the reaction mixture and potentially reused. This approach is also well-suited for integration into continuous flow synthesis systems, which offer advantages in terms of efficiency and safety. thieme.de

The implementation of these green chemistry principles aims to reduce the environmental footprint of syntheses that rely on 4-methoxytrityl protection, making these processes more sustainable and economically viable.

Expansion into New Areas of Chemical Biology and Materials Science

The unique properties of the 4-methoxytrityl group are being leveraged in the development of novel materials and for new applications in chemical biology.

Drug Delivery Systems: The acid-labile nature of the MMT group makes it an attractive component in the design of targeted drug delivery systems. Polymer-drug conjugates can be synthesized where the drug is attached to a polymer backbone via an MMT-containing linker. nih.govnih.govui.ac.idresearcher.liferesearchgate.net In the acidic environment of tumor tissues or within cellular lysosomes, the MMT linker can be cleaved, releasing the drug at the desired site of action. This strategy can improve the therapeutic efficacy of drugs while minimizing systemic side effects.

Functional Polymers: this compound and its derivatives can be used as initiators for the synthesis of well-defined polymers, such as block copolymers. frontiersin.orgnih.govmdpi.commdpi.com The MMT group can be incorporated at the terminus of a polymer chain, allowing for the subsequent attachment of other molecules or the initiation of a second polymerization block after deprotection. This approach provides a versatile method for creating complex macromolecular architectures with tailored properties.

Stimuli-Responsive Biomaterials: The acid-sensitive cleavage of the MMT group is being explored for the creation of "smart" biomaterials, such as stimuli-responsive hydrogels. nih.govnih.govmdpi.comrsc.orgul.ie MMT-containing crosslinkers can be incorporated into a hydrogel network. Upon exposure to an acidic environment, these crosslinks break, leading to the degradation of the hydrogel and the controlled release of encapsulated cells or therapeutic agents. This technology has significant potential in tissue engineering and regenerative medicine.

The expansion of 4-methoxytrityl chemistry into these new areas highlights its versatility beyond its traditional role as a simple protecting group. As research continues, the development of novel MMT variants and the application of green chemistry principles will further enhance its utility in a wide range of scientific disciplines.

Q & A

Q. What documentation standards ensure reproducibility of this compound-based protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.